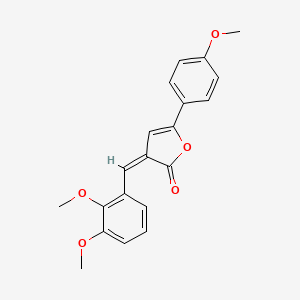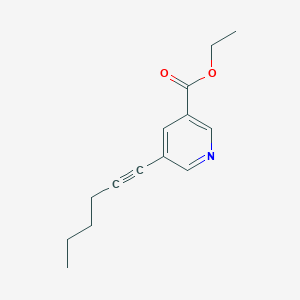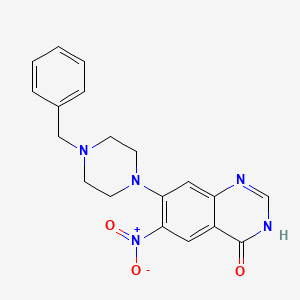
6,7-Dimethoxynaphthalene-2-carbaldehyde
Vue d'ensemble
Description
6,7-Dimethoxynaphthalene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly used in the synthesis of other organic compounds, and its mechanism of action has been studied extensively in recent years. In
Applications De Recherche Scientifique
6,7-Dimethoxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research. It is commonly used in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an ideal reagent for many chemical reactions. Additionally, 6,7-Dimethoxynaphthalene-2-carbaldehyde has been studied extensively for its potential use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxynaphthalene-2-carbaldehyde is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6,7-Dimethoxynaphthalene-2-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. Additionally, it has been shown to have a protective effect on the liver and reduce the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-Dimethoxynaphthalene-2-carbaldehyde in lab experiments is its unique chemical properties, which make it an ideal reagent for many chemical reactions. Additionally, its potential use as an anti-cancer agent makes it an important compound for cancer research. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for research involving 6,7-Dimethoxynaphthalene-2-carbaldehyde. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an anti-cancer agent. Finally, more research is needed to explore the potential applications of this compound in other areas such as agrochemicals and dyes.
Conclusion:
In conclusion, 6,7-Dimethoxynaphthalene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Propriétés
IUPAC Name |
6,7-dimethoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQXUJIIEVZZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311086 | |
| Record name | MLS003115188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxynaphthalene-2-carbaldehyde | |
CAS RN |
66920-80-7 | |
| Record name | MLS003115188 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-3-(2-bromophenyl)-5-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,2,4-triazole](/img/structure/B1659583.png)


![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)



![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)


![2-(4-Nitro-phenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1659603.png)

![2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B1659605.png)